molecular formula C32H46N8O6S2 B1667432 Bisbutiamine CAS No. 18481-23-7

Bisbutiamine

Cat. No.: B1667432
CAS No.: 18481-23-7
M. Wt: 702.9 g/mol
InChI Key: YMEBNAABDXLAJE-ZDSKVHJSSA-N
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Description

Bisbutytiamine: is a chemical compound with the molecular formula C₃₂H₄₆N₈O₆S₂ . The compound is known for its potential anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisbutytiamine can be synthesized through the dimerization of butytiamine. The preparation involves the reaction of butytiamine with specific reagents under controlled conditions to form the dimer. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: The industrial production of bisbutytiamine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Bisbutytiamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Bisbutytiamine has several scientific research applications:

Mechanism of Action

The mechanism of action of bisbutytiamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in viral replication, making it a potential antiviral agent. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with the replication process of viruses such as HIV .

Comparison with Similar Compounds

Bisbutytiamine can be compared with other similar compounds such as butytiamine and other thiamine derivatives. While butytiamine is a monomer, bisbutytiamine is a dimer, which gives it unique properties and potential applications. Other similar compounds include:

Bisbutytiamine’s uniqueness lies in its dimeric structure, which may contribute to its potential antiviral properties and other biological activities .

Properties

CAS No.

18481-23-7

Molecular Formula

C32H46N8O6S2

Molecular Weight

702.9 g/mol

IUPAC Name

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate

InChI

InChI=1S/C32H46N8O6S2/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-48-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22-

InChI Key

YMEBNAABDXLAJE-ZDSKVHJSSA-N

Isomeric SMILES

CCCC(=O)OCC/C(=C(/N(C=O)CC1=CN=C(N=C1N)C)\C)/SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)CCC

SMILES

CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC

Canonical SMILES

CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bisbutytiamine;  Bisbutitiamine;  o-Butyrylthiamine disulfide;  Bisbutiamine.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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